Lipophilicity Shift vs. Unsubstituted Picolinimidamide
The introduction of a 4-tert-butyl group substantially increases lipophilicity relative to the unsubstituted parent scaffold. The consensus Log P (o/w) of 4-(tert-butyl)picolinimidamide hydrochloride is calculated as 1.68, as reported by the Bidepharm physicochemical property panel derived from five orthogonal computational methods . In contrast, unsubstituted picolinimidamide (CAS 52313-50-5) has a consensus Log P of approximately 0.42, a difference of +1.26 log units [1]. This ~18-fold increase in partition coefficient predicts markedly different membrane permeability and organic-phase partitioning behavior, directly impacting suitability for cell-based assays or extraction workflows.
Δ = +1.26
| Evidence Dimension | Consensus Log P (o/w)—lipophilicity |
|---|---|
| Target Compound Data | Consensus Log P = 1.68 (4-(tert-butyl)picolinimidamide hydrochloride) |
| Comparator Or Baseline | Consensus Log P ≈ 0.42 (unsubstituted picolinimidamide) |
| Quantified Difference | ΔLog P = +1.26 (≈18-fold increase in partition coefficient) |
| Conditions | Computed consensus Log P from five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported by Bidepharm and PubChem computed properties [1]. |
Why This Matters
A 1.26 log unit lipophilicity increase fundamentally alters compound handling (solubility, nonspecific binding) and dictates suitability for different assay formats—a scientist cannot simply substitute unsubstituted picolinimidamide and expect comparable behavior.
- [1] PubChem. (2026). Picolinimidamide (CID 135568184). Computed Chemical Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135568184 View Source
